Pyribenzoxim

描述

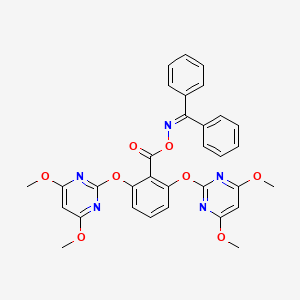

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(benzhydrylideneamino) 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27N5O8/c1-39-24-18-25(40-2)34-31(33-24)43-22-16-11-17-23(44-32-35-26(41-3)19-27(36-32)42-4)28(22)30(38)45-37-29(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXMBIVWNJDDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)ON=C(C4=CC=CC=C4)C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057996 | |

| Record name | Pyribenzoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168088-61-7 | |

| Record name | Pyribenzoxim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168088-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyribenzoxim [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168088617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyribenzoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, diphenyl-, O-[2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoyl]oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIBENZOXIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBD478968P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Biological Activity of Pyribenzoxim

Elucidation of Pyribenzoxim's Primary Mode of Action

This compound is a post-emergence herbicide recognized for its broad-spectrum activity in controlling various grasses and broadleaf weeds. rayfull.netchemodex.commade-in-china.comcogershop.comadipogen.com Its primary mechanism of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). rayfull.netchemodex.commade-in-china.comcogershop.comadipogen.comgoogle.comherts.ac.uksinoagrochem.com.cnmade-in-china.com This enzyme is a critical component in the biosynthesis of branched-chain amino acids in plants. made-in-china.comresearchgate.net

Inhibition of Acetohydroxyacid synthase (AHAS) / Acetolactate Synthase (ALS)

This compound belongs to the pyrimidinyl-thiobenzoates (PTB) class of herbicides that target the AHAS enzyme. nih.govresearchgate.netufl.edu This enzyme, with the systematic name acetolactate pyruvate-lyase (carboxylating), catalyzes the first common step in the synthesis of the essential amino acids valine, leucine (B10760876), and isoleucine. researchgate.netnih.govresearchgate.netpressbooks.pub The inhibition of AHAS by this compound disrupts this vital metabolic pathway. made-in-china.comsinoagrochem.com.cn Research has shown that the herbicidal activity of this compound is directly linked to its ability to bind to the AHAS enzyme. nih.gov

Studies comparing the inhibitory effects of this compound on AHAS extracted from both rice (a tolerant crop) and barnyardgrass (a susceptible weed) have been conducted. The concentration of this compound required to inhibit 50% of the enzyme's activity (I₅₀ value) was found to be 14 µM for rice and 16 µM for barnyardgrass. koreascience.kr This similarity in I₅₀ values suggests that the basis for selectivity between the crop and the weed does not lie at the biochemical site of action. rayfull.netkoreascience.kr

Table 1: I₅₀ Values of this compound and Other ALS Inhibitors on AHAS from Rice and Barnyardgrass

| Compound | Rice I₅₀ (µM) | Barnyardgrass I₅₀ (µM) |

|---|---|---|

| This compound | 14 | 16 |

| Imazapyr (B1671738) | 12 | 15 |

| Chlorsulfuron | 0.03 | 0.04 |

Data derived from in vitro studies on ALS extracted from rice and barnyardgrass. koreascience.kr

Non-competitive Inhibition Kinetics

Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of AHAS with respect to the substrate pyruvate (B1213749) in both rice and barnyardgrass. koreascience.kr This means that this compound binds to a site on the enzyme distinct from the active site where pyruvate binds. libretexts.org This binding alters the enzyme's conformation, leading to a reduction in its catalytic activity, regardless of the substrate concentration. libretexts.org This mode of inhibition is similar to that of the sulfonylurea herbicide chlorsulfuron, which also exhibits non-competitive inhibition. koreascience.kr In contrast, the imidazolinone herbicide imazapyr shows an uncompetitive inhibition pattern. koreascience.kr

Downstream Biochemical and Physiological Effects

The inhibition of AHAS by this compound sets off a cascade of biochemical and physiological events within the plant, ultimately leading to its death.

Impact on Branched-Chain Amino Acid Biosynthesis Pathways

The biosynthesis of these amino acids is a complex pathway that starts with either pyruvate or threonine. pressbooks.pub AHAS is the first shared enzyme in the pathways leading to all three branched-chain amino acids. pressbooks.pub By blocking this initial step, this compound effectively shuts down the entire production line for these vital compounds. Studies on other AHAS inhibitors have shown a significant reduction in the soluble levels of valine and leucine in susceptible plants following treatment. nih.gov

Cellular and Subcellular Responses to AHAS/ALS Inhibition

The inhibition of branched-chain amino acid synthesis triggers a range of cellular and subcellular responses. The gene encoding for the ALS enzyme is located in the plant cell nucleus, but the biosynthetic pathway itself occurs within the chloroplasts. pressbooks.pub Therefore, the enzyme must be transported to the chloroplast to be active. pressbooks.pub

The depletion of branched-chain amino acids leads to a cessation of cell division and growth, particularly in the meristematic regions of the plant. ucanr.edu This results in visible symptoms such as stunting, chlorosis (yellowing), and necrosis (tissue death). ucanr.edu While the direct inhibition of amino acid synthesis is the primary effect, secondary effects such as oxidative stress have also been observed. frontiersin.org In sensitive plants treated with high rates of another ALS inhibitor, an increase in hydrogen peroxide content and lipid peroxidation was noted, indicating cellular damage. frontiersin.org However, the lethality of ALS inhibitors is not thought to be entirely dependent on this oxidative stress. frontiersin.org

Structure-Activity Relationship Studies

The herbicidal activity of this compound and related compounds is closely tied to their molecular structure. This compound is an oxime ester of a 2-(pyrimidin-2-yloxy)benzoic acid (PYB) derivative. nih.gov Structure-activity relationship (SAR) studies investigate how modifications to different parts of the molecule affect its biological activity.

Research has shown that while bispyribac-sodium (B1667525), a salt form in the same PYB class, is highly active, other esters like alkanol and phenol (B47542) esters have significantly reduced herbicidal activity. nih.gov In contrast, oxime esters, such as this compound, demonstrate high activity. nih.gov This suggests that the oxime ester moiety is crucial for the compound's effectiveness.

Further studies have explored analogs of this compound where the diarylmethanone portion of the molecule is modified. nih.gov These studies found that the type and position of substituents on the aromatic rings significantly influence the herbicidal activity. nih.gov For instance, certain diarylmethanone oxime esters with pyridine (B92270) heterocycles showed excellent control of various weeds, sometimes slightly better than this compound itself. nih.gov It is hypothesized that these this compound analogs may act as prodrugs, being metabolized into an active form within the plant. nih.gov

The herbicidal activity of these compounds is influenced by both their ability to bind to the AHAS enzyme and their potential decomposition into bispyribac (B138428) acid. nih.gov For example, introducing a photosensitive nitro group into a bispyribac phenol ester improved its affinity for AHAS and accelerated its breakdown into the active acid form, resulting in enhanced herbicidal activity. nih.gov These findings highlight the intricate relationship between chemical structure and biological function in this class of herbicides.

Analysis of Molecular Substructures and Their Contribution to Bioactivity

The chemical structure of this compound, benzophenone (B1666685) O-[2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoyl]oxime, is unique and contributes directly to its herbicidal activity. rayfull.net It possesses a 1,1-diaryl motif characterized by an oxime ester structure. researchgate.net Its design incorporates the pharmacophore group of sulfonylurea herbicides and a pyrimidine-derived group, resulting in a novel chemical class. guidechem.com The bioactivity of the molecule arises from the specific arrangement of its substructures, which allows it to effectively bind to and inhibit the ALS enzyme.

The key molecular substructures and their hypothesized contributions to bioactivity are outlined below:

Bis(4,6-dimethoxypyrimidin-2-yloxy) Groups: These moieties are characteristic of pyrimidinyloxybenzoic herbicides and are crucial for binding to the ALS enzyme. Their presence is a primary determinant of the compound's herbicidal action.

Benzoyl Oxime Ester Linkage: This central feature connects the active pyrimidinyloxybenzoate portion to a benzophenone group. The oxime ester itself is a critical functional group, and research into related compounds suggests that oxime derivatives play significant roles in the biological activity of various molecules. researchgate.net The (E)-configuration of the oxime is generally associated with higher biological activity. researchgate.net

The combination of these structural elements results in a molecule that acts as a non-competitive inhibitor of ALS. rayfull.net The lack of extensive public research on the structure-activity relationship (SAR) of this compound itself has led to it being described as an "isolated case" among herbicides, prompting further studies into its analogs to understand its function better. researchgate.netnih.gov

| Molecular Substructure | Description | Contribution to Bioactivity |

|---|---|---|

| Bis(4,6-dimethoxypyrimidin-2-yloxy) Groups | Two pyrimidine (B1678525) rings, each substituted with two methoxy (B1213986) groups, linked via oxygen to the central benzoyl ring. | Essential for binding to the active site of the acetolactate synthase (ALS) enzyme. A common feature in pyrimidinyloxybenzoic herbicides. |

| Benzoyl Oxime Ester Core | A central benzoyl group linked to a benzophenone moiety via an oxime ester bridge (-C(=O)O-N=C<). | Connects the primary herbicidal fragment to the rest of the molecule. The oxime ester linkage is critical for the molecule's stability and activity. |

| Benzophenone Group | A diphenyl ketone structure attached to the nitrogen atom of the oxime ester. | Influences the molecule's three-dimensional shape, solubility, and how it fits into the target enzyme. researchgate.net |

Exploration of Derivatives and Analogs for Enhanced Activity

Due to the limited public information on this compound's structure-activity relationships, researchers have synthesized and evaluated a variety of derivatives and analogs to explore this chemical space and identify compounds with potentially enhanced herbicidal activity. researchgate.netnih.gov These studies provide valuable insights into which parts of the molecule can be modified to improve performance.

One study focused on creating a series of diarylmethanone oxime esters where the benzophenone moiety of this compound was replaced with various aryl pyridine methanone (B1245722) structures. nih.gov The goal was to investigate the impact of introducing a pyridine heterocycle on herbicidal efficacy against barnyard grass. nih.gov The results showed that the type and position of substituents on the aromatic rings significantly influenced the compound's activity. nih.gov Notably, two analogs, designated 5-20 and 5-21 , demonstrated excellent control of several key weeds in paddy fields, with performance slightly exceeding that of this compound. nih.gov This research suggests that the diaryl portion of the molecule is a viable site for modification and that analogs may function as prodrugs, which are metabolized into the active form within the plant. nih.gov

Another research effort involved synthesizing substituted acetophenone (B1666503) oxime esters of Pyrithiobac and Bispyribac to assess their herbicidal potential. researchgate.net A key finding was that substituting the phenyl group with a trifluoromethyl (CF₃) group led to greater activity compared to methoxy or methyl substitutions. researchgate.net One compound, 4‐trifluoromethylphenyl n‐butyl ketoxime ester of Bispyribac (designated compound 3) , exhibited higher pre-emergence herbicidal activity against Echinochloa crusgalli than this compound. researchgate.net In post-emergence studies, this compound also showed better activity than this compound and greater safety for certain rice varieties. researchgate.net

These findings highlight that strategic modification of the this compound structure can lead to analogs with improved or more desirable herbicidal profiles.

| Compound/Analog | Structural Modification | Key Research Finding | Reference |

|---|---|---|---|

| Analog 5-20 | Diarylmethanone oxime ester with a pyridine heterocycle replacing a benzene (B151609) ring in the benzophenone moiety. | Showed excellent control against Echinochloa crusgalli, Leptochloa chinensis, Cyperus difformis, and Lindernia procumbens; activity was slightly better than this compound. | nih.gov |

| Analog 5-21 | Diarylmethanone oxime ester with a pyridine heterocycle replacing a benzene ring in the benzophenone moiety. | Demonstrated excellent control against the same weeds as 5-20, with slightly superior performance compared to this compound. | nih.gov |

| Compound 3 (4‐trifluoromethylphenyl n‐butyl ketoxime ester of Bispyribac) | An analog where a trifluoromethyl-substituted phenyl group is part of the ketoxime ester structure. | Exhibited higher pre-emergence herbicidal activity against Echinochloa crusgalli (ED₅₀ of 1.7 µg/mL). In post-emergence tests, it was more effective (ED₉₀ 69.1 g/hm²) than this compound (ED₉₀ 99.1 g/hm²). | researchgate.net |

Metabolism and Environmental Fate of Pyribenzoxim

Metabolic Pathways in Biological Systems

Metabolism in Plants

The breakdown of pyribenzoxim in plants, particularly in rice, is a key determinant of its selective herbicidal action.

Studies on the in vivo metabolism of this compound in rice have been conducted using radiolabeled forms of the compound. scispace.com Research has identified several metabolites resulting from the breakdown of the parent compound.

In a study using [14C]this compound, the primary metabolites identified in rice plants were 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M1) and 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M2). researchgate.netnih.gov These metabolites are formed through the cleavage of the ester bond and subsequent hydrolysis. researchgate.netnih.gov At 7 days after treatment, M1 was detected in the foliage extract and in the solvent wash of the plants. scispace.comresearchgate.net Interestingly, another expected metabolite, benzophenone (B1666685) oxime, was not detected in the plant. scispace.comresearchgate.net

| Metabolite Code | Chemical Name | Found In |

| M1 | 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | Rice foliage and solvent wash scispace.comresearchgate.net |

| M2 | 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | Rice plants researchgate.netnih.gov |

| Benzophenone oxime | Not Detected | Rice plants scispace.comresearchgate.net |

Based on the identified metabolites, a metabolic pathway for this compound in rice has been proposed. scispace.comresearchgate.net The initial and primary step is the hydrolysis of the ester linkage in the this compound molecule. This cleavage leads to the formation of 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M1). researchgate.netnih.gov Further hydrolysis of one of the pyrimidinyl-oxy linkages results in the formation of 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M2). researchgate.netnih.gov The concentration of this compound residues in the rice plant decreases rapidly, with less than 0.1% of the initial total radioactive residues remaining at harvest. scispace.comresearchgate.net

The selectivity of this compound as a herbicide, which allows it to control weeds like barnyard grass in rice fields without significantly harming the crop, is attributed to the rapid metabolism of the compound in rice. agropages.commade-in-china.comrayfull.net While this compound inhibits the acetolactate synthase (ALS) enzyme in both rice and barnyard grass, the ability of rice to quickly break down the herbicide into less toxic metabolites prevents significant damage. agropages.com This differential rate of metabolism is a key mechanism for herbicide selectivity in many crops. made-in-china.comnih.govscielo.br Although transient chlorosis may be observed in rice 3-5 days after application, the crop rapidly recovers, which is consistent with the quick detoxification process. agropages.comrayfull.net

Metabolism in Mammalian Systems

The metabolic fate of this compound has also been investigated in mammalian systems, specifically in rats, to understand its biotransformation and excretion.

Studies involving the administration of this compound to rats have identified several metabolites in both urine and feces. acs.orgnih.govresearchgate.net The primary urinary metabolites identified are benzophenone oxime (BO), benzophenone oxime glucuronide (BOG), and 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (HDB). researchgate.netacs.orgnih.govresearchgate.net In feces, the major identified compounds are 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (referred to as KIH-2023 in some studies) and benzophenone. acs.orgnih.gov

The relative amounts of urinary metabolites differ depending on the route of administration. acs.orgnih.gov Following oral treatment, benzophenone oxime is present in larger quantities than its glucuronide conjugate (BOG) and HDB. acs.orgnih.gov Conversely, after intravenous injection, BOG and HDB are more abundant than benzophenone oxime. acs.orgnih.gov The formation of the glucuronide conjugate has been confirmed through enzyme hydrolysis. acs.orgnih.gov

In vitro studies using rat liver microsomes have shown that this compound is metabolized into five different metabolites through processes of hydrolysis, oxidation, and conjugation with glucuronic acid. researchgate.net

| Metabolite Code/Name | Chemical Name | Found In |

| BO | Benzophenone oxime | Rat urine acs.orgnih.govresearchgate.net |

| BOG | Benzophenone oxime glucuronide | Rat urine acs.orgnih.govresearchgate.net |

| HDB | 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | Rat urine acs.orgnih.govresearchgate.net |

| KIH-2023 | 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | Rat feces acs.orgnih.gov |

| Benzophenone | Benzophenone | Rat feces acs.orgnih.gov |

Table of Compound Names

| Abbreviation / Code | Full Chemical Name |

| M1 / KIH-2023 | 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid |

| M2 / HDB | 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid |

| BO | Benzophenone oxime |

| BOG | Benzophenone oxime glucuronide |

| ALS | Acetolactate synthase |

Characterization of Metabolizing Enzymes in Rat Liver Microsomes

The primary metabolism of the herbicide this compound has been investigated in rat liver microsomes to identify the specific enzymes responsible for its biotransformation. These studies have pinpointed key enzymes within the cytochrome P450 superfamily and the carboxylesterase family as central to its metabolic breakdown. koreascience.krkoreascience.kr

Cytochrome P450 Isoforms (CYP1A, CYP2D)

Research into the oxidative metabolism of this compound in rat liver microsomes has identified two principal cytochrome P450 (CYP) isoforms: CYP1A and CYP2D . koreascience.kr These enzymes are crucial for the initial oxidative breakdown of the this compound molecule. The CYP1A family of enzymes is known for its role in metabolizing various xenobiotics, including environmental chemicals. frontiersin.orgnih.gov Similarly, the CYP2D subfamily is involved in the metabolism of a wide array of substrates. if-pan.krakow.plnih.gov The specific involvement of CYP1A and CYP2D indicates that these isoforms possess the catalytic capability to modify the chemical structure of this compound, initiating its detoxification process within the liver. koreascience.kr

Microsomal Carboxylesterases

In addition to oxidative metabolism by CYP enzymes, the hydrolysis of this compound is a significant metabolic pathway. koreascience.kr Hydrolysis, the cleavage of a chemical bond by the addition of water, is primarily mediated by microsomal carboxylesterases in the case of this compound. koreascience.kr

Inhibitory studies have provided insight into the specific type of carboxylesterases involved. The use of inhibitors such as eserine, bis-nitrophenol phosphate, dibucaine, and mercuric chloride strongly suggests that the hydrolysis of this compound is carried out by microsomal carboxylesterases that feature a sulfhydryl (SH) group, specifically a cysteine residue, at their active site. koreascience.kr Carboxylesterases are a diverse group of enzymes that play a critical role in the detoxification and metabolism of compounds containing ester linkages. nih.govucanr.edu The identification of their role highlights a dual-pathway of metabolism for this compound in rat liver microsomes, involving both oxidation and hydrolysis.

Environmental Transformation and Degradation

Soil Metabolism

Studies focusing on the behavior of this compound in soil environments reveal that it undergoes relatively rapid degradation. koreascience.krif-pan.krakow.pl

The degradation rate of this compound has been specifically examined in sandy loam soil under flooded conditions. In these studies, the herbicide demonstrates a short persistence, with its half-life varying significantly based on the presence of microbial activity. koreascience.krif-pan.krakow.pl

Under non-sterile conditions, where soil microbes are active, the half-life of this compound was calculated to be approximately 1.3 days . koreascience.krif-pan.krakow.pl This indicates a very rapid breakdown. In contrast, under sterile conditions where microbial activity is eliminated, the half-life extended to approximately 9.4 days , demonstrating that while abiotic degradation occurs, microbial processes are the primary drivers of its rapid dissipation in soil. koreascience.kr

Table 1: Degradation Half-life of this compound in Sandy Loam Soil

| Soil Condition | Half-life (Days) |

|---|---|

| Non-sterile (Microbially active) | ~1.3 |

| Sterile (Microbially inactive) | ~9.4 |

Data derived from studies on [14C]this compound in sandy loam soil under flooded conditions. koreascience.kr

The degradation of this compound in soil is a result of both microbial and abiotic (chemical) processes. koreascience.kr The significant difference in half-life between non-sterile and sterile soil conditions underscores the crucial role of soil microorganisms in its breakdown. koreascience.krif-pan.krakow.pl The primary degradation pathway is hydrolysis, which involves the cleavage of the ester bond within the this compound structure. koreascience.kr This process leads to the formation of metabolites such as 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M1) and 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M2). koreascience.kr

The rapid degradation through these combined microbial and chemical reactions limits the potential for this compound to move into lower soil layers and contaminate groundwater. koreascience.kr Over time, a portion of the applied radioactivity becomes non-extractable, binding primarily to the humin fraction of the soil organic matter. koreascience.kr

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid |

| 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid |

| eserine |

| bis-nitrophenol phosphate |

| dibucaine |

Identification of Soil Metabolites

The metabolism of this compound in soil has been investigated under various conditions, revealing several key metabolites. In a study conducted under flooded sandy loam soil conditions, two primary metabolites were identified following the application of [14C]this compound. These metabolites result from the cleavage of the ester bond and subsequent hydrolysis of the parent compound.

The identified soil metabolites were:

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M1)

2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M2)

The formation of these metabolites is a key step in the degradation pathway of this compound in the soil environment. The half-life of this compound in nonsterile soil was found to be approximately 1.3 days, indicating a rapid initial breakdown. In contrast, the half-life in sterile soil was significantly longer at about 9.4 days, highlighting the role of microbial activity in the degradation process.

Further studies have also confirmed the identification of these metabolites in other environmental compartments, such as in rat metabolism studies, where 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid was identified in feces and 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid was found in urine.

Table 1: Identified Soil Metabolites of this compound

| Metabolite Name | Abbreviation | Formation Pathway |

| 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | M1 | Cleavage of the ester bond |

| 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | M2 | Subsequent hydrolysis |

Aquatic Photodegradation

The breakdown of this compound in aquatic environments due to sunlight is a critical factor in determining its persistence and potential impact on aquatic ecosystems.

No specific data on the photolysis rates or the identification of photoproducts of this compound in aqueous solutions were found in the provided search results. The following subsections are placeholders for this information.

Photolysis Rates in Aqueous Solutions

Information on the specific rates of photolysis for this compound in aqueous solutions is not available in the provided search results.

Identification of Photoproducts (e.g., bispyribac (B138428), benzophenone oxime)

While bispyribac and benzophenone oxime are mentioned in the context of this compound metabolism in other organisms, their specific formation as photoproducts in aquatic environments was not detailed in the provided search results.

Bioconcentration and Depuration in Aquatic Organisms

The potential for this compound to accumulate in aquatic organisms is a key consideration for its environmental risk assessment.

No specific data on the accumulation and elimination of this compound in Common Carp (B13450389) (Cyprinus carpio) were found in the provided search results. The following subsection is a placeholder for this information.

Accumulation and Elimination in Common Carp (Cyprinus carpio)

Information on the bioconcentration and depuration of this compound specifically in Common Carp (Cyprinus carpio) is not available in the provided search results.

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid |

| 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid |

| bispyribac |

| benzophenone oxime |

| [14C]this compound |

| Carbon dioxide |

| Benzophenone |

| Benzophenone oxime glucuronide |

| 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid |

| Cyprinus carpio |

The breakdown of this compound in the soil environment leads to the formation of several key metabolites. Under flooded sandy loam soil conditions, studies using [14C]this compound have identified two primary metabolites. These compounds are formed through the cleavage of the ester bond and subsequent hydrolysis of the parent molecule.

The major soil metabolites identified are:

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M1)

2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (M2)

The degradation of this compound in nonsterile soil is relatively rapid, with a calculated half-life of approximately 1.3 days. In contrast, under sterile conditions, the half-life extends to about 9.4 days, which underscores the significant role of microbial action in its degradation. These findings are consistent with metabolism studies in rats, where 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid was found in feces and 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid was identified in urine.

Table 1: Identified Soil Metabolites of this compound

| Metabolite Name | Abbreviation | Formation Pathway |

|---|---|---|

| 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | M1 | Cleavage of the ester bond |

Aquatic Photodegradation

The degradation of this compound in aquatic systems when exposed to sunlight is a significant determinant of its environmental persistence.

Photolysis Rates in Aqueous Solutions

The rate at which this compound breaks down under sunlight (photolysis) has been evaluated in different aqueous solutions. In direct photolysis experiments, the half-life of this compound was 26.9 days in deaerated distilled water and 9.2 days in nondeaerated distilled water.

Indirect photolysis, which involves substances that sensitize the photodegradation process, resulted in shorter half-lives. For instance, in humic water, the half-life was 6.0 days, and in paddy water, it was 3.6 days. The use of Fenton's reagent, a known promoter of oxidation, further accelerated the degradation, resulting in a half-life of 2.2 days. Conversely, the presence of furfuryl alcohol, which quenches singlet oxygen, inhibited the photodegradation to some extent.

Table 3: Photolysis Half-lives of this compound in Various Aqueous Solutions

| Condition | Half-life (days) |

|---|---|

| Deaerated Distilled Water | 26.9 |

| Nondeaerated Distilled Water | 9.2 |

| Humic Water | 6.0 |

| Paddy Water | 3.6 |

| Rose Bengal Solution | 4.8 |

| Fenton's Reagent | 2.2 |

| Furfuryl Alcohol Solution | 11.4 |

Identification of Photoproducts (e.g., bispyribac, benzophenone oxime)

Irradiation of this compound solutions with a xenon lamp for 4 hours led to the identification of five primary photoproducts. These products indicate that photodegradation proceeds through various chemical transformations.

The identified photoproducts are:

Bispyribac

Benzophenone oxime

2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid

Benzophenone

2-hydroxy-6-(4-hydroxy-6-methoxy-pyrimidin-2-yloxy)benzoic acid

Table 4: Identified Photoproducts of this compound

| Photoproduct |

|---|

| Bispyribac |

| Benzophenone oxime |

| 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid |

| Benzophenone |

Bioconcentration and Depuration in Aquatic Organisms

The potential for a substance to accumulate in the tissues of aquatic organisms, known as bioconcentration, is a critical aspect of its environmental risk profile.

Accumulation and Elimination in Common Carp (Cyprinus carpio)

Studies on the bioconcentration and depuration of this compound have been conducted in common carp (Cyprinus carpio). The 96-hour lethal concentration (LC50) for this compound in common carp was determined to be greater than 10 mg/L, indicating low acute toxicity. In a study exposing common carp to a 0.1 mg/L aqueous solution of this compound, the whole-body residue was measured at 3.52 mg/kg wet weight. Another study reported a bioconcentration factor (BCF) of 33.2 for common carp, suggesting a very low potential for bioconcentration in the aquatic environment.

Table 5: Bioconcentration Data for this compound in Common Carp (Cyprinus carpio)

| Exposure Concentration (mg/L) | Tissue Residue (mg/kg ww) | Bioconcentration Factor (BCF) |

|---|

Accumulation in Crayfish Muscle (Procambarus clarkii)

Research has demonstrated the potential for the herbicide this compound to accumulate in the muscle tissue of the red swamp crayfish, Procambarus clarkii. nih.govresearchgate.net Studies investigating the subchronic toxicity of this compound have shown that exposure over a period of 28 days leads to its bioaccumulation in the crayfish's muscle. nih.govresearchgate.net

In a key study, Procambarus clarkii were exposed to this compound to understand its effects. The findings revealed that the herbicide could be detected in the muscle tissue after the extended exposure period. nih.govresearchgate.net This accumulation was also associated with the inhibition of growth in the crayfish. nih.govresearchgate.net

The investigation highlighted that alongside the accumulation of this compound, there were significant alterations in biochemical markers within the muscle tissue. nih.govresearchgate.net For instance, increased levels of malondialdehyde (MDA) and glutathione-S-transferase (GST) activity were observed after both 4 and 28 days of exposure. nih.govresearchgate.net Furthermore, the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) were also significantly altered. nih.govresearchgate.net Histological examination of the muscle tissue confirmed that exposure to this compound induced muscle damage. nih.govresearchgate.net

The following table summarizes the experimental conditions under which this compound accumulation was observed in Procambarus clarkii muscle.

Table 1: Summary of Experimental Findings on this compound Accumulation in Procambarus clarkii Muscle

| Parameter | Details |

|---|---|

| Organism | Procambarus clarkii (Red Swamp Crayfish) |

| Chemical | This compound |

| Exposure Duration | 28 days |

| Key Finding | Accumulation of this compound detected in muscle tissue. nih.govresearchgate.net |

| Associated Effect | Inhibition of growth. nih.govresearchgate.net |

Resistance Mechanisms to Pyribenzoxim

Target-Site Resistance

Target-site resistance (TSR) arises from genetic modifications at the herbicide's point of action, which in the case of pyribenzoxim is the ALS enzyme. These modifications prevent the herbicide from binding effectively, thereby allowing the enzyme to function normally and ensuring the plant's survival.

ALS Gene Mutations (e.g., Trp-574-Leu)

A prevalent mechanism of target-site resistance to this compound and other ALS inhibitors involves specific point mutations in the ALS gene. One of the most significant of these is the substitution of tryptophan (Trp) with leucine (B10760876) (Leu) at the 574th amino acid position. scielo.brgoogle.com This Trp-574-Leu mutation has been identified in various weed species, including the problematic barnyard grass (Echinochloa crus-galli), and is known to confer broad cross-resistance to multiple chemical families of ALS inhibitors. scielo.brnih.govnih.gov

Research has demonstrated that a penoxsulam-resistant population of E. crus-galli harboring the Trp-574-Leu mutation also exhibits high levels of resistance to this compound. scielo.brnih.gov Similarly, studies on catchweed bedstraw (Galium aparine) have found that the Trp-574-Leu mutation results in broad cross-resistance to five different classes of ALS-inhibiting herbicides, including this compound. hracglobal.com The presence of this mutation significantly reduces the sensitivity of the ALS enzyme to the herbicide. In some cases, plants with this mutation have survived applications of this compound at doses much higher than the recommended field rates. hracglobal.com

Non-Target-Site Resistance

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.govnih.gov These mechanisms are not due to alterations of the target enzyme itself but rather involve physiological processes that limit herbicide uptake, translocation, or enhance its detoxification. NTSR can confer resistance to herbicides with different modes of action. frontiersin.org

Enhanced Metabolism (e.g., involving GST and P450 enzymes)

One of the key NTSR mechanisms is the enhanced metabolic detoxification of the herbicide, often mediated by enzyme families such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). nih.govresearchgate.net These enzymes can modify the herbicide into non-toxic or less toxic compounds before it can reach the ALS enzyme.

Studies have identified weed populations where enhanced metabolism is the primary resistance mechanism. For instance, research on Echinochloa crus-galli var. zelayensis revealed that high resistance to penoxsulam (B166495), with cross-resistance to this compound, was not linked to target-site mutations but to enhanced metabolism via both P450 and GST enzymes. awsjournal.org The involvement of these enzyme systems is often confirmed by using inhibitors like malathion (B1675926) (a P450 inhibitor) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl, a GST inhibitor), which can partially or fully restore susceptibility to the herbicide in resistant plants. nih.govawsjournal.org In some E. crus-galli populations, increased activity of GST and specific P450 genes (like CYP81A12, CYP81A18, and CYP81A21) was significantly correlated with resistance to ALS inhibitors. nih.gov

Reduced Translocation

Reduced translocation is another NTSR mechanism where the movement of the herbicide from the point of absorption (usually the leaves) to the meristematic tissues where the ALS enzyme is most active is restricted. scielo.brufl.edu This can be due to processes like vacuolar sequestration, where the herbicide is compartmentalized away from the cytoplasm and stored in the cell's vacuole, preventing its movement throughout the plant. ufl.edu

While less commonly documented specifically for this compound compared to other mechanisms, evidence of reduced translocation exists. Research on barnyard grass demonstrated that the translocation of this compound was significantly diminished when it was applied in combination with the herbicide propanil (B472794). In this study, the amount of radiolabeled this compound that moved out of the treated leaf was reduced from approximately 11% to just 3.5% when co-applied with propanil on the same leaf. This finding indicates that under certain conditions, the movement of this compound can be hindered, contributing to reduced efficacy. Although not directly involving this compound, reduced translocation has also been noted as a resistance mechanism in E. crus-galli for other ALS inhibitors like imazamox (B1671737) and bispyribac-sodium (B1667525).

Cross-Resistance Patterns

Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, as a result, also becomes resistant to other herbicides with the same mode of action, even without previous exposure to them. This is a common phenomenon with ALS inhibitors due to the shared target site and the broad-spectrum nature of certain resistance mechanisms.

Resistance to Other ALS Inhibitors (e.g., bispyribac-sodium, imazamox)

Weed populations resistant to this compound frequently exhibit cross-resistance to other herbicides in the ALS inhibitor class, which includes different chemical families such as sulfonylureas (SU), imidazolinones (IMI), triazolopyrimidines (TP), and pyrimidinyl-thiobenzoates (PTB), the family to which both this compound and bispyribac-sodium belong.

The specific mutation in the ALS gene often dictates the cross-resistance pattern. For example, the Trp-574-Leu mutation generally confers broad cross-resistance to most ALS inhibitor families. hracglobal.com A study on a penoxsulam-resistant Echinochloa crus-galli population with this mutation confirmed cross-resistance to this compound, bispyribac-sodium (both PTBs), and imazamox (an IMI). scielo.brnih.gov However, the patterns can be complex and vary by species and the specific mutation present. For instance, a resistant population of Limnocharis flava showed a low level of resistance to this compound but remained susceptible to bispyribac-sodium and imazethapyr. This highlights that cross-resistance is not always predictable across all ALS inhibitors.

Below are tables summarizing research findings on resistance levels in various weed species.

Table 1: Cross-Resistance in Echinochloa crus-galli with Trp-574-Leu Mutation Data sourced from a study on a penoxsulam-resistant population.

| Herbicide | Chemical Family | Resistance Index (RI) |

| Penoxsulam | Triazolopyrimidine (TP) | 620 |

| Imazamox | Imidazolinone (IMI) | 20.36 |

| This compound | Pyrimidinyl-thiobenzoate (PTB) | 13.36 |

| Bispyribac-sodium | Pyrimidinyl-thiobenzoate (PTB) | 8.24 |

| Source: scielo.brnih.gov |

Table 2: Cross-Resistance Patterns in Galium aparine with Different ALS Mutations Resistance level expressed as fold-resistance compared to a susceptible population.

| ALS Mutation | Herbicide Tested | Fold Resistance |

| Pro-197-Ser | This compound | >111.9 |

| Pro-197-His | This compound | >111.9 |

| Pro-197-Leu | This compound | >111.9 |

| Asp-376-Glu | This compound | >111.9 |

| Trp-574-Leu | This compound | >111.9 |

| Trp-574-Leu | Imazethapyr | >166.7 |

| Source: hracglobal.com |

Table 3: Resistance Levels in Limnocharis flava

| Herbicide | Chemical Family | Resistance Index (RI) based on GR₅₀* |

| Bensulfuron-methyl | Sulfonylurea (SU) | >666.7 |

| Metsulfuron-methyl | Sulfonylurea (SU) | 11.7 |

| This compound | Pyrimidinyl-thiobenzoate (PTB) | 4.0 |

| Bispyribac-sodium | Pyrimidinyl-thiobenzoate (PTB) | 2.3 |

| GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth. | ||

| Source: |

Resistance to Herbicides with Different Modes of Action

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, and instances of resistance to multiple herbicides with different modes of action (MOA), including this compound, have been documented in several weed species. This phenomenon, known as multiple resistance, complicates weed management strategies as it involves resistance to herbicides from different chemical families that target distinct physiological processes within the plant.

Multiple resistance can arise from the accumulation of different resistance mechanisms within a single plant or population, or from a single mechanism that confers resistance to a broad range of herbicides. nih.govucdavis.edu These mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). agronomyjournals.comnih.gov TSR involves genetic mutations in the gene encoding the target protein of the herbicide, which reduces the binding affinity of the herbicide. agronomyjournals.comcaws.org.nz NTSR mechanisms include enhanced herbicide metabolism, reduced herbicide uptake or translocation, or sequestration of the herbicide away from its target site. agronomyjournals.comnih.gov

Research has identified several weed species that have developed resistance to this compound (an acetolactate synthase (ALS) inhibitor) as well as to herbicides with different modes of action, such as acetyl-CoA carboxylase (ACCase) inhibitors and photosystem II (PSII) inhibitors.

In Venezuela, biotypes of Ischaemum rugosum (Saramollagrass) have been found to exhibit multiple resistance to herbicides from three different MOA groups: ALS inhibitors (HRAC Group 2), ACCase inhibitors (HRAC Group 1), and PSII inhibitors (HRAC Group 5). weedscience.org This weed, a significant problem in rice fields, has shown resistance to this compound, alongside other herbicides like bispyribac-sodium, fenoxaprop-ethyl, imazapyr (B1671738), imazethapyr, profoxydim, and propanil. weedscience.org

Similarly, a biotype of Beckmannia syzigachne (American sloughgrass) in China has evolved multiple resistance to both ALS inhibitors and ACCase inhibitors. frontiersin.org This biotype demonstrated high resistance to ALS inhibitors, including this compound, and a lower level of resistance to ACCase inhibitors. frontiersin.org The resistance in this case was linked to a Pro-197-Ser mutation in the ALS gene and enhanced activity of glutathione S-transferases (GSTs), a key enzyme family involved in metabolic detoxification of herbicides. frontiersin.org

Studies on Echinochloa crus-galli (barnyardgrass), a major weed in rice production, have also revealed populations with multiple resistance. In China, a penoxsulam-resistant population (AHTC-01) showed cross-resistance to other ALS inhibitors, including this compound (with a resistance index of 13.36), but remained susceptible to herbicides with different modes of action such as ACCase inhibitors (cyhalofop-butyl, fenoxaprop-P-ethyl), an HPPD inhibitor (tripyrasulfone), and a synthetic auxin (florpyrauxifen-benzyl). sciopen.com However, another study on E. crus-galli from China identified a population (17GA) with resistance to both ALS inhibitors (penoxsulam, this compound, bispyribac-sodium) and the synthetic auxin herbicide quinclorac. nih.gov This population was, however, susceptible to ACCase inhibitors. nih.gov

In China, a biotype of Alopecurus japonicus (Japanese foxtail) infesting wheat fields has developed multiple resistance to herbicides from both HRAC Group 1 (ACCase inhibitors) and HRAC Group 2 (ALS inhibitors). weedscience.org This biotype is known to be resistant to fenoxaprop-ethyl, as well as several ALS inhibitors including mesosulfuron-methyl, nicosulfuron, this compound, pyroxsulam, and sulfosulfuron. weedscience.org

The following table summarizes research findings on weed species with documented resistance to this compound and herbicides with different modes of action.

| Weed Species | Resistant To | Herbicide Mode of Action (HRAC Group) | Research Findings |

| Ischaemum rugosum | This compound, fenoxaprop-ethyl, propanil, and others. weedscience.org | ALS inhibitors (2), ACCase inhibitors (1), PSII inhibitors (5). weedscience.org | Multiple resistance to three different herbicide sites of action was identified in Venezuela. weedscience.org |

| Beckmannia syzigachne | This compound, mesosulfuron-methyl, and ACCase inhibitors. frontiersin.org | ALS inhibitors (2), ACCase inhibitors (1). frontiersin.org | A Pro-197-Ser mutation in the ALS gene and high-level GST activities were identified as resistance mechanisms. frontiersin.org |

| Echinochloa crus-galli | This compound, penoxsulam, bispyribac-sodium, quinclorac. nih.gov | ALS inhibitors (2), Synthetic auxins (4). nih.gov | A resistant population (17GA) showed resistance to both ALS inhibitors and an auxin herbicide but was susceptible to ACCase inhibitors. nih.gov |

| Alopecurus japonicus | This compound, fenoxaprop-ethyl, mesosulfuron-methyl, and others. weedscience.org | ALS inhibitors (2), ACCase inhibitors (1). weedscience.org | A biotype in China evolved multiple resistance to herbicides from both groups. weedscience.org |

Analytical Methodologies for Pyribenzoxim Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of pesticide residues, providing the necessary separation of target analytes from matrix interferences. routledge.com For Pyribenzoxim research, both liquid and gas chromatography, often coupled with mass spectrometry, are employed to achieve high sensitivity and selectivity. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a principal separation technique for the identification and quantitative analysis of pesticides in environmental samples. routledge.com A simple and efficient HPLC method has been developed for the analysis of this compound residues in soil, utilizing a direct-extract-injection approach with on-line column switching for extraction and separation. semanticscholar.org This method demonstrates high specificity, allowing the analyte to be well-separated without interference or baseline distortion. semanticscholar.org The validation of such HPLC methods typically involves assessing linearity, precision, and accuracy to ensure reliable and reproducible results. researchgate.netnih.gov

Research has demonstrated the effectiveness of this on-line solid-phase extraction (SPE) HPLC method for this compound in soil. semanticscholar.org The method showed excellent recovery and linearity over the tested concentration range. semanticscholar.org

| Parameter | Value |

|---|---|

| Recovery Yield (at 0.04 ppm) | 97.9 ± 1 (S.D.) % |

| Recovery Yield (at 0.1 ppm) | 92.1 ± 4 (S.D.) % |

| Correlation Coefficient (r) | > 0.999 |

| Linear Range | 0.1 to 10 µg/mL |

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and robust technique for determining pesticide residues. researchgate.net Its enhanced sensitivity and selectivity are particularly valuable when dealing with the coeluting matrix interference common in food and environmental samples. researchgate.nethpst.cz In the study of this compound metabolism, GC/MS with electron impact ionization (EI) has been used to identify metabolites in fecal samples. researchgate.netresearchgate.net For instance, the metabolite benzophenone (B1666685) was confirmed using GC/MS. researchgate.netresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation procedure for multi-residue pesticide analysis in combination with GC-MS systems. thermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical method for the examination of pesticide residues. nih.gov It offers superior sensitivity and selectivity for the simultaneous identification of multiple residues. nih.govnih.gov For this compound research, LC/MS with electrospray ionization (ESI) was instrumental in identifying metabolites in rat urine. researchgate.netresearchgate.net This technique allows for the quantification of pesticides by separating them using HPLC on a reverse-phase C-18 column, followed by ionization and detection in a triple quadrupole mass spectrometer, often operated in dynamic multiple reaction monitoring (dMRM) mode. ca.gov This approach successfully identified three urinary metabolites of this compound: benzophenone oxime (BO), benzophenone oxime glucuronide (BOG), and 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (HDB). researchgate.netresearchgate.net

Radiolabeling Techniques (e.g., [14C]this compound)

Radiolabeling is a critical technique used to trace the metabolic and environmental fate of molecules. almacgroup.com Carbon-14 ([14C]) is the preferred isotope for these studies due to its long half-life, which eliminates the need to correct for decay, and its ability to be incorporated into the stable core of the molecule. selcia.comselcia.com This provides a highly sensitive method for both qualitative and quantitative detection, allowing the parent compound and its metabolites to be tracked through complex systems. selcia.com

A soil metabolism study using [14C]this compound was conducted under flooded sandy loam soil conditions to elucidate its environmental fate. nih.gov The study measured the degradation rate and identified key metabolites formed through microbial and chemical reactions. researchgate.netnih.gov

| Soil Condition | Half-Life (Days) |

|---|---|

| Nonsterile | ~ 1.3 |

| Sterile | ~ 9.4 |

The results indicate that this compound undergoes rapid degradation in soil, primarily through hydrolysis, which limits its potential for accumulation in lower soil layers and groundwater. researchgate.netnih.gov

Spectroscopic Techniques (e.g., NMR, HRMS)

Spectroscopic techniques are essential for the structural elucidation of novel compounds and their metabolites. bruker.com High-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are firmly established as key tools in this process. bruker.comresearchgate.net NMR spectroscopy can be used to analyze a wide range of xenobiotics and their metabolites directly from biological fluids, often without requiring extensive sample preparation. nih.gov In research related to this compound, newly synthesized trifluoromethyl-substituted phenyl alkyl ketoxime esters of Bispyribac (B138428) were characterized using NMR spectroscopy and HRMS. researchgate.netresearchgate.net Similarly, studies on related bispyribac phenolic esters have utilized ¹H NMR, ¹³C NMR, and HRMS to confirm the structures of the synthesized target compounds. acs.org

Quantitative and Qualitative Analysis of this compound and its Metabolites

The combination of chromatographic and spectroscopic techniques allows for thorough qualitative and quantitative analysis of this compound and its metabolites. Qualitative analysis focuses on the identification of these compounds in various matrices.

Qualitative Findings:

In Soil: A study with [14C]this compound identified two primary metabolites resulting from the cleavage of the ester bond and subsequent hydrolysis. researchgate.netnih.gov

In Rats: Metabolic studies identified three metabolites in urine and two in feces. researchgate.netresearchgate.net The glucuronide conjugate in urine was unambiguously confirmed through enzyme hydrolysis. researchgate.net

Quantitative Findings: Quantitative analysis measures the concentration of the parent compound and its metabolites.

HPLC methods have been validated for the residual analysis of this compound in soil, demonstrating good linearity (correlation coefficient > 0.999) and high recovery rates, typically between 92.1% and 97.9%. semanticscholar.org

Radiolabeling studies provide quantitative data on degradation kinetics, such as the half-life of this compound in different soil conditions. nih.gov

LC-MS/MS and GC-MS/MS methods are capable of quantifying pesticide residues at very low levels, with limits of quantitation (LOQ) often at or below 10 μg/kg in complex matrices. nih.gov

| Matrix | Metabolite Name | Abbreviation |

|---|---|---|

| Soil | 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | M1 / KIH-2023 |

| Soil | 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | M2 / HDB |

| Rat Urine | Benzophenone oxime | BO |

| Rat Urine | Benzophenone oxime glucuronide | BOG |

| Rat Urine | 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | HDB |

| Rat Feces | 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | KIH-2023 |

| Rat Feces | Benzophenone | - |

Agricultural and Environmental Applications of Pyribenzoxim Research

Weed Management Strategies

Research into Pyribenzoxim has focused on its application for controlling a broad spectrum of weeds in various agricultural and turf settings.

This compound has demonstrated selective efficacy in several key crops, most notably rice.

Rice (Oryza sativa): this compound provides broad-spectrum weed control in rice fields and is versatile enough for use in transplanted, direct-seeded, and seedling-throwing cultivation systems. sinoagrochem.com.cn Field trials have confirmed its safety for both direct-seeded and transplanted rice. agropages.com Studies on dry direct-seeded rice found it to be a suitable herbicide for weed control. researchgate.net Similarly, research on wet-seeded rice showed that a co-formulation of this compound with pretilachlor (B132322) effectively controlled a wide range of weeds with excellent crop selectivity. cabidigitallibrary.orgcabidigitallibrary.org A temporary and rapidly overcome chlorosis has been observed in the crop 3-5 days after application. agropages.com

Wheat (Triticum aestivum): this compound is used for the post-emergence control of grasses and polygonums in wheat. rayfull.netmade-in-china.commade-in-china.com Pot-based tests indicated that this compound has potential as a wheat herbicide, though further research is needed to refine optimal application strategies. researchgate.net

Turfgrasses: The herbicide has been found to be safe for various turf species, including Kentucky bluegrass, bentgrass, zoysiagrass, and perennial ryegrass. agropages.com It exhibits a high degree of safety in bentgrass (Agrostis palustris) and zoysiagrass (Zoysia matrella). researchgate.net

Table 1: Summary of this compound Efficacy in Various Crops

| Crop | Type of Use | Key Findings | Citations |

|---|---|---|---|

| Rice | Transplanted, Direct-Seeded, Wet-Seeded | Provides broad-spectrum control of annual weeds. Safe for various rice cultivation systems. | sinoagrochem.com.cnagropages.comresearchgate.netcabidigitallibrary.orgcabidigitallibrary.org |

| Wheat | Post-emergence | Controls grasses and polygonums. Further optimization of use is suggested. | rayfull.netmade-in-china.commade-in-china.comresearchgate.net |

| Turfgrasses | Post-emergence | High level of safety in species like bentgrass and zoysiagrass. Controls major grass and broadleaf weeds. | agropages.comresearchgate.net |

This compound is effective against a number of problematic agricultural weeds.

Barnyardgrass (Echinochloa spp.): This is a primary target weed for this compound. sinoagrochem.com.cnmade-in-china.comtradeindia.commade-in-china.com It is effective against barnyardgrass even at later growth stages (5-7 leaves). sinoagrochem.com.cn Research has also evaluated its effectiveness on herbicide-resistant biotypes. One study found that while penoxsulam (B166495) and bispyribac (B138428) were only marginally effective against a quinclorac-resistant barnyardgrass population (B56), this compound application resulted in a 42% reduction in shoot biomass compared to the untreated control. scielo.br However, a penoxsulam-resistant population of Echinochloa crus-galli was found to exhibit cross-resistance to this compound. sciopen.com

Blackgrass (Alopecurus myosuroides): this compound is used to control blackgrass. sinoagrochem.com.cnmade-in-china.comtradeindia.commade-in-china.com In pot experiments, this compound controlled certain biotypes of blackgrass, including one resistant to fenoxaprop-P-ethyl, but was not effective against a chlorotoluron-resistant biotype. researchgate.net

Knotweed (Polygonum spp.): The control of polygonums (a genus that includes knotweeds) is a specified use for this compound. sinoagrochem.com.cnrayfull.netmade-in-china.commade-in-china.comtradeindia.commade-in-china.com

Cleavers (Galium aparine): In pot-based studies, this compound at a rate of 30 g ha⁻¹ completely controlled cleavers that were at the three-to-four-leaf stage. researchgate.net

Table 2: Efficacy of this compound on Specific Weed Species

| Weed Species | Common Name | Efficacy Notes | Citations |

|---|---|---|---|

| Echinochloa spp. | Barnyardgrass | Primary target weed; effective at 2-leaf to tillering stage. Some efficacy on quinclorac-resistant biotypes. | sinoagrochem.com.cnagropages.comscielo.brsciopen.com |

| Alopecurus myosuroides | Blackgrass | Effective against some biotypes, including those resistant to other herbicides like fenoxaprop-P-ethyl. | sinoagrochem.com.cnresearchgate.nettradeindia.com |

| Polygonum spp. | Knotweed/Polygonums | Listed as a target weed for control in rice and wheat. | rayfull.netmade-in-china.commade-in-china.com |

| Galium aparine | Cleavers | Completely controlled at the 3-4 leaf stage in pot studies. | researchgate.net |

The effectiveness of this compound is dependent on correct application timing and rate. As a post-emergence herbicide, it is applied directly to growing weeds. sinoagrochem.com.cnrayfull.net

Application Timing: For annual weeds in paddy rice fields, the optimal application period is when weeds are in the 2-4 leaf stage. sinoagrochem.com.cntradeindia.com this compound has a wide application window in rice, capable of controlling barnyardgrass from the 2-leaf stage through to the tillering stage. rayfull.netagropages.com In a study on dry direct-seeded rice, application at 15 days after sowing (DAS) yielded the best benefit-cost ratio. researchgate.net For applications in transplanted rice fields, it is recommended to drain the water to expose at least two-thirds of the weed stems, spray, and then re-flood the field within 1-2 days, maintaining a water layer for 5-7 days. sinoagrochem.com.cnmade-in-china.com

Application Rates: In a study on dry direct-seeded rice, a rate of 60 g/ha was found to be the most suitable for controlling weeds, leading to the highest weed control efficiency. researchgate.net Another study in direct-seeded rice found that while a 60 g/ha rate was effective, it also had a phytotoxic effect on the crop, and a rate of 30 g/ha resulted in higher grain and straw yields. researchgate.net

This compound can be used in combination with other herbicides to broaden the spectrum of control, though some combinations can be antagonistic.

Herbicide Mixtures: It is considered suitable for mixing with other post-emergent ALS inhibitors as well as pre-emergence herbicides from the amide, carbamate, and dinitroaniline families. rayfull.netagropages.com A combination of this compound and pretilachlor has been shown to provide a high level of control for major weed species in tropical direct-seeded wet-sown rice. cabidigitallibrary.org Research on a composition containing this compound and halosulfuron-methyl (B1672931) demonstrated a notable synergistic effect. google.com

Antagonism: Antagonism has been noted with certain post-emergence products. rayfull.netagropages.com Specifically, mixing with propanil (B472794) or bentazone (B1668011) can reduce the efficacy of this compound. sinoagrochem.com.cn Detailed studies have shown that propanil is antagonistic to this compound's activity on barnyardgrass. agropages.comresearchgate.net This antagonism occurs when propanil is applied between one day before and five days after the this compound application. researchgate.net The mechanism for this antagonism is a reduction in the translocation of this compound from the treated leaf to adjacent plant tissues. rayfull.netagropages.comresearchgate.net Foliar absorption of this compound is not affected by propanil, but the amount of absorbed herbicide that moves out of the treated leaf is significantly reduced. agropages.comresearchgate.net

Environmental Risk Assessment and Mitigation

Understanding the environmental behavior of this compound is crucial for assessing its potential risks and developing mitigation strategies.

The potential for this compound to contaminate water resources is influenced by its chemical properties and environmental conditions.

Surface Water: this compound can contaminate surface water, primarily through spray drift during application. sinoagrochem.com.cn Additionally, water from treated rice paddies may carry the herbicide into surface water bodies through deliberate release for crop management or accidental overflow. sinoagrochem.com.cn

Groundwater: The herbicide has properties and characteristics associated with chemicals that have been detected in groundwater. sinoagrochem.com.cn Its use in areas with permeable soils, particularly where the water table is shallow, may lead to groundwater contamination. sinoagrochem.com.cn However, specific research on its environmental fate suggests this risk may be limited under certain conditions. A soil metabolism study conducted under flooded sandy loam soil conditions found that this compound degrades rapidly, with a calculated half-life of approximately 1.3 days in non-sterile soil and 9.4 days in sterile soil. nih.gov This rapid degradation, mainly through microbial and chemical hydrolysis, limits its potential to move into lower soil layers and contaminate groundwater. nih.gov Further supporting this, this compound is considered to be relatively immobile in soil, with leaching tests showing that over 90% of the compound accumulates in the top 0-10 cm of the soil column. rayfull.netagropages.com The Groundwater Ubiquity Score (GUS) leaching potential index is calculated to be low. herts.ac.uk

Table 3: Environmental Fate Characteristics of this compound

| Parameter | Finding | Implication | Citations |

|---|---|---|---|

| Soil Half-Life (Flooded) | ~1.3 days (non-sterile); ~9.4 days (sterile) | Rapid degradation limits persistence and leaching potential. | nih.gov |

| Soil Mobility | Relatively immobile; >90% remains in the 0-10 cm soil zone in leaching tests. | Low potential for movement into deeper soil layers. | rayfull.netagropages.com |

| Groundwater Contamination Potential | Possesses characteristics of chemicals found in groundwater; risk in permeable soils with shallow water tables. | Use should be carefully managed in vulnerable areas. | sinoagrochem.com.cn |

| Surface Water Contamination Potential | Can occur via spray drift and release of treated paddy water. | Application practices should mitigate drift and runoff. | sinoagrochem.com.cn |

Biomonitoring of Aquatic Ecosystems

Biological monitoring, or biomonitoring, is a scientific method used to assess environmental changes and the health of ecosystems by observing the responses of living organisms. nih.govresearchgate.net Rather than solely measuring chemical concentrations in the water, biomonitoring provides a direct indication of the ecological condition by evaluating how organisms are affected over time. frontiersin.orgredalyc.org Aquatic macroinvertebrates, fish, and algae are commonly used as bioindicators because their presence, absence, diversity, and health can reflect the cumulative impacts of various stressors, including pesticide pollution. nih.govredalyc.org

While specific biomonitoring programs exclusively for this compound are not widely documented, the known effects of this herbicide on aquatic life provide a basis for how such monitoring could be implemented. The physiological and behavioral changes observed in non-target species exposed to this compound can serve as valuable biomarkers—measurable responses indicating exposure to or the effect of a chemical. nih.gov

For instance, changes in the population structure of sensitive macroinvertebrate species, alterations in fish behavior, or the induction of oxidative stress in organisms like crayfish can be integrated into biomonitoring frameworks. nih.govresearchgate.netnih.gov Methodologies such as the measurement of biotic and multimetric indices, which are commonly used to evaluate pesticide impacts, could incorporate the known tolerance levels of different species to this compound to assess water quality. nih.govresearchgate.net The development of such targeted biomonitoring strategies is crucial for the effective management and conservation of aquatic ecosystems potentially exposed to this herbicide. frontiersin.org

Impact on Non-Target Organisms (e.g., crayfish, fish)

Research into the effects of this compound has revealed varying degrees of impact on non-target aquatic organisms, particularly fish and crayfish.

Fish

The toxicity of this compound to fish has been described with some variation in research findings. Some sources classify it as "moderately toxic" to fish. herts.ac.uk In contrast, other studies have determined it to be "practically nontoxic" to the Japanese rice fish (Orizias latipes), with a 96-hour lethal concentration (LC50) value greater than 100 mg/L. Further research on common carp (B13450389) (Cyprinus carpio) indicated a low bioconcentration factor (BCF) of 33.2, suggesting that the potential for the compound to accumulate in fish tissues from the water is very low.

| Organism | Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Fish | Orizias latipes | 96-hour LC50 | >100 | mdpi.comresearchgate.netdntb.gov.ua |

| Aquatic Invertebrate | Daphnia magna | 48-hour EC50 | >100 | |

| Green Algae | Raphidocelis subcapitata | 72-hour EC50 | >7 | mdpi.comresearchgate.netdntb.gov.ua |

Studies on a formulated mixture containing this compound and Pretilachlor have provided further insight into potential sublethal effects on fish. In juvenile Nile Tilapia (Oreochromis niloticus), exposure to this herbicide mixture led to significant alterations in water quality, including the depletion of dissolved oxygen and an increase in conductivity and total dissolved solids. amazonaws.com These changes in the physical environment were accompanied by observable behavioral abnormalities in the fish. amazonaws.com

Oreochromis niloticus| Category | Observed Effects | Reference |

|---|---|---|

| Behavioral Changes | Erratic swimming | amazonaws.comresearchgate.netglintplus.comresearchgate.net |

| Air gulping | amazonaws.comresearchgate.netglintplus.comresearchgate.net | |

| Loss of reflex | amazonaws.comresearchgate.netglintplus.comresearchgate.net | |

| Fin deformation and moulting | amazonaws.comresearchgate.net | |

| Serum Biochemical Changes | Reduced total protein | amazonaws.com |

| Elevated creatinine | amazonaws.com | |

| Elevated Aspartate aminotransferase (AST) and Alanine aminotransferase (ALT) | amazonaws.com | |

| Haematological Changes | Decrease in Red Blood Cell count, Pack Cell Volume, and Haemoglobin | researchgate.netglintplus.comresearchgate.net |

| Decrease in White Blood Cell count | researchgate.netglintplus.comresearchgate.net |

These findings indicate that even if not directly lethal, this compound, particularly in combination with other herbicides, can induce stress and physiological changes that may impact the health and survival of fish populations. amazonaws.commdpi.com

Crayfish

Research focusing on the red swamp crayfish (Procambarus clarkii), an important organism in rice-crayfish co-culture systems, has demonstrated distinct sublethal impacts from this compound exposure. A 2023 study found that exposure to this compound over 28 days can lead to its accumulation in the muscle tissue and subsequent inhibition of growth. nih.gov

The study also identified significant oxidative stress in the crayfish. researchgate.netnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the organism's ability to counteract them with antioxidants. This can lead to cellular damage. Histological analysis confirmed that this compound exposure resulted in muscle damage in the crayfish. researchgate.netnih.gov

Procambarus clarkii| Impact Category | Specific Finding | Reference |

|---|---|---|

| Bioaccumulation & Growth | Accumulates in muscle tissue; inhibits growth after 28-day exposure. | researchgate.netnih.gov |

| Oxidative Stress Indicators | Significantly increased Malondialdehyde (MDA) levels, indicating lipid peroxidation. | researchgate.netnih.gov |

| Significantly increased Glutathione-S-transferase (GST) activity. | researchgate.netnih.gov | |

| Significantly altered Superoxide (B77818) dismutase (SOD) and Catalase (CAT) activities. | researchgate.netnih.govproduccioncientificaluz.org | |

| Histology | Induced muscle damage. | researchgate.netnih.gov |

| Gene Expression | Significantly enriched pathways related to the antioxidant system and nutrient metabolism. | researchgate.netnih.gov |

Furthermore, transcriptome analysis revealed that exposure to 10.4 mg/L of this compound significantly affected gene expression, particularly enriching pathways related to the antioxidant system and the synthesis and metabolism of nutrients. researchgate.netnih.gov These findings highlight the potential for this compound to cause physiological and cellular stress in non-target crustaceans, which has important implications for agricultural models that integrate aquaculture with crop production. nih.gov

Future Directions and Emerging Research Areas

Novel Pyribenzoxim Derivatives and Analogs

The quest for new herbicidal compounds with improved activity and a broader spectrum of control has led researchers to explore derivatives and analogs of this compound. Although reports on its structural analogs have been limited, making this compound a somewhat isolated case, recent studies have begun to fill this gap. nih.govresearchgate.net The primary goal is to investigate the structure-activity relationship (SAR), which examines how modifications to the chemical structure affect its herbicidal potency.

One area of research involves the synthesis of diarylmethanone oxime esters that feature pyridine (B92270) heterocycles. nih.gov In one such study, a series of these analogs were designed and synthesized to screen for herbicidal activity against barnyard grass (Echinochloa crusgalli), a problematic weed in rice cultivation. nih.gov The findings revealed that the type and position of substituents on the aromatic rings significantly influenced the herbicidal activity. nih.gov Notably, two compounds from this series, designated 5-20 and 5-21, demonstrated excellent control against a range of weeds in paddy fields, including Echinochloa crusgalli, Leptochloa chinensis, Cyperus difformis, and Lindernia procumbens, with performance slightly better than that of this compound itself. nih.gov This suggests that this compound analogs may act as prodrugs, which are metabolized into an active form within the plant, opening a new avenue for structural optimization. nih.gov

| Compound | Target Weed Species | Observed Efficacy Compared to this compound | Reference |

|---|---|---|---|

| Analog 5-20 | Echinochloa crusgalli, Leptochloa chinensis, Cyperus difformis, Lindernia procumbens | Slightly better control | nih.gov |